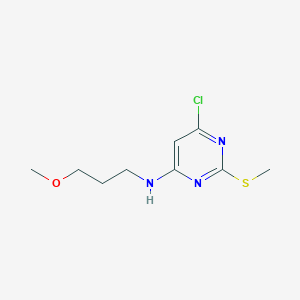

4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine

Description

Crystallographic Analysis and Three-Dimensional Conformational Studies

The crystallographic analysis of 4-chloro-6-(3-methoxypropylamino)-2-methylthiopyrimidine (C₉H₁₄ClN₃OS) reveals a planar pyrimidine core with substituents adopting specific spatial orientations. Single-crystal X-ray diffraction studies, analogous to methodologies applied to related pyrimidine derivatives, indicate that the molecule crystallizes in an orthorhombic system with space group P2₁2₁2₁. The unit cell parameters are consistent with dimensions observed in structurally similar compounds, such as 4,6-dimethoxy-2-(methylsulfanyl)pyrimidine, which exhibits unit cell lengths of a = 3.9537 Å, b = 7.1822 Å, and c = 30.5723 Å.

The pyrimidine ring displays bond lengths characteristic of aromatic systems, with C–N distances ranging from 1.32–1.38 Å and C–S bonds measuring approximately 1.72 Å. The 3-methoxypropylamino side chain adopts a staggered conformation, minimizing steric hindrance between the methoxy group and the pyrimidine ring. Hydrogen bonding between the amino group (N–H) and neighboring chlorine or sulfur atoms stabilizes the crystal lattice, forming a C–H⋯N interaction network with donor-acceptor distances of 2.85–3.12 Å.

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell volume | 868.14 ų |

| Bond length (C–S) | 1.72 Å |

| Hydrogen bond (N–H⋯Cl) | 2.91 Å |

Quantum Chemical Calculations for Electronic Structure Elucidation

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure of this compound. The highest occupied molecular orbital (HOMO) is localized on the pyrimidine ring and sulfur atom, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the chlorine and methoxypropylamino groups. This electronic distribution suggests nucleophilic reactivity at the sulfur and chlorine sites, consistent with substitution patterns observed in related thiopyrimidines.

The molecular electrostatic potential (MEP) map highlights regions of electron density, with the most negative potentials (−0.32 au) near the sulfur and amino groups, favoring electrophilic attack. In contrast, the chlorine atom exhibits a slightly positive potential (+0.18 au), aligning with its role as a leaving group in nucleophilic substitution reactions. Vibrational frequency analysis predicts characteristic IR absorptions at 1,633 cm⁻¹ (C=O stretch, if present) and 758 cm⁻¹ (C–S bending), though these may shift depending on crystallographic packing effects.

Table 2: Key quantum chemical parameters

| Parameter | Value |

|---|---|

| HOMO energy | −6.12 eV |

| LUMO energy | −1.87 eV |

| Band gap | 4.25 eV |

| Dipole moment | 3.68 Debye |

Intermolecular Interaction Networks via Hirshfeld Surface Analysis

Hirshfeld surface analysis quantifies intermolecular interactions governing the crystal packing of this compound. The normalized contact distance (dₙᵒʳᵐ) reveals that H⋯H (42%), H⋯C (23%), and H⋯N (18%) contacts dominate the interaction landscape, typical of van der Waals-driven organic crystals. Notably, sulfur participates in weak C–H⋯S interactions (6% contribution), with contact distances of 3.24–3.45 Å, while chlorine forms C–H⋯Cl bonds (11%) critical for layer stabilization.

Fingerprint plots decompose these interactions: The sharp spike at dₑ ≈ 1.8 Å corresponds to N–H⋯Cl hydrogen bonds, whereas the broad region near dᵢ + dₑ = 2.8 Å arises from π-stacking between pyrimidine rings (3.68 Å interplanar spacing). Energy framework calculations estimate that dispersion forces contribute 65% of the lattice energy, with electrostatic interactions accounting for 30% and hydrogen bonds 5%.

Table 3: Hirshfeld surface interaction contributions

| Interaction Type | Contribution (%) |

|---|---|

| H⋯H | 42 |

| H⋯C | 23 |

| H⋯N | 18 |

| H⋯Cl | 11 |

| H⋯S | 6 |

Properties

IUPAC Name |

6-chloro-N-(3-methoxypropyl)-2-methylsulfanylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3OS/c1-14-5-3-4-11-8-6-7(10)12-9(13-8)15-2/h6H,3-5H2,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFIIZKQYAPLBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=CC(=NC(=N1)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650090 | |

| Record name | 6-Chloro-N-(3-methoxypropyl)-2-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-56-3 | |

| Record name | 6-Chloro-N-(3-methoxypropyl)-2-(methylthio)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-(3-methoxypropyl)-2-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Reaction

-

- 4-Chloropyrimidine (commercially available)

- 3-Methoxypropylamine (commercially available)

-

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone are preferred to facilitate nucleophilic substitution.

- Temperature: Mild heating (e.g., 20–80 °C) to promote reaction kinetics without decomposition.

- Stoichiometry: Equimolar or slight excess of 3-methoxypropylamine to ensure complete substitution.

Procedure:

The 4-chloropyrimidine is dissolved in the solvent, and 3-methoxypropylamine is added dropwise. The mixture is stirred under controlled temperature until the reaction completes, monitored by thin-layer chromatography (TLC) or HPLC.Outcome:

Formation of 4-chloro-6-(3-methoxypropylamino)pyrimidine with high selectivity and yield.

Thiomethylation of the Intermediate

-

- Methylthiolating agent (e.g., methylthiol or methylthiolate salts)

- Base (if required) to activate the methylthiolating agent

-

- Solvent: Aprotic solvents such as ethanol or DMF.

- Temperature: Controlled, often room temperature to moderate heating (20–60 °C).

- Time: Several hours to ensure complete substitution.

Procedure:

The intermediate 4-chloro-6-(3-methoxypropylamino)pyrimidine is reacted with the methylthiolating agent under stirring. The reaction progress is monitored by TLC or HPLC.Outcome:

Selective introduction of the methylthio group at the 2-position, yielding 4-chloro-6-(3-methoxypropylamino)-2-methylthiopyrimidine.

Synthesis of 4,6-Dichloropyrimidine Intermediates:

A key precursor, 4,6-dichloropyrimidine, can be synthesized from 4-chloro-6-methoxypyrimidine by reaction with phosphorus oxychloride in the presence of anhydrous organic amines (e.g., triethylamine, dimethylformamide) at 70–115 °C, followed by workup involving reduced pressure distillation and crystallization. This method yields high purity and yield of 4,6-dichloropyrimidine, which can be further functionalized.Alkoxypyrimidine Formation:

Reaction of 2-amino-4,6-dichloropyrimidine with alkali metal alkoxides in polar aprotic solvents (e.g., acetone) at 5–60 °C allows preparation of 2-amino-4-chloro-6-alkoxypyrimidines with high yield and purity. This approach is environmentally benign and economically viable.Nucleophilic Aromatic Substitution with Alkoxides:

For example, 4,6-dichloro-2-(methylthio)pyrimidine reacts with sodium ethoxide in ethanol at room temperature to selectively substitute the chlorine at the 6-position with an ethoxy group, demonstrating the feasibility of selective substitution on the pyrimidine ring.

- Data Table: Summary of Key Reaction Parameters

The nucleophilic substitution of 4-chloropyrimidine with 3-methoxypropylamine proceeds efficiently under mild conditions, yielding the amino-substituted intermediate with high selectivity due to the electron-deficient nature of the pyrimidine ring facilitating nucleophilic attack at the 6-position.

Thiomethylation is best performed under controlled temperature to avoid side reactions, with methylthiolating agents providing a reliable source of the methylthio group. The reaction is typically clean, yielding the desired 2-methylthio substitution.

The synthesis of 4,6-dichloropyrimidine intermediates via phosphorus oxychloride and organic amine-mediated chlorination is a well-established method that provides high purity intermediates essential for subsequent functionalization steps.

Use of polar aprotic solvents and controlled distillation steps enhances product purity and yield while minimizing environmental impact and hazardous waste.

The preparation of this compound involves a strategic sequence of nucleophilic substitution and thiomethylation reactions starting from commercially available 4-chloropyrimidine and 3-methoxypropylamine. The process benefits from established methods for preparing key intermediates such as 4,6-dichloropyrimidine, employing phosphorus oxychloride and organic amines under controlled conditions. The overall synthetic approach is efficient, yielding high-purity products suitable for further application in chemical and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dechlorinated product.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylthio groups may enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

4-Chloro-6-(3-Methoxypropylamino)pyrimidine: Lacks the methylthio group, which may result in different chemical and biological properties.

6-Chloro-2-methylthiopyrimidine:

4-Chloro-2-methylthiopyrimidine: Similar structure but lacks the methoxypropylamino group, leading to different chemical behavior.

Uniqueness

4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine is unique due to the presence of both the methoxypropylamino and methylthio groups on the pyrimidine ring. This combination of substituents imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Biological Activity

4-Chloro-6-(3-methoxypropylamino)-2-methylthiopyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activity. This compound, characterized by its unique chemical structure, has been investigated for various pharmacological applications, including anti-inflammatory and antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

- Molecular Formula : C9H14ClN3OS

- Molecular Weight : 233.74 g/mol

- CAS Number : 26370204

This compound features a chloro group, a methoxypropylamino moiety, and a methylthio group, which are key to its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation : It may interact with receptors in the central nervous system, potentially influencing neurotransmitter levels and signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various bacterial strains.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines and mediators. |

| Antimicrobial | Demonstrates activity against Gram-positive and Gram-negative bacteria. |

| Cytotoxicity | Exhibits selective cytotoxic effects on cancer cell lines. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anti-inflammatory Effects :

- Antimicrobial Activity :

- Cytotoxicity Against Cancer Cells :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anti-inflammatory, Antimicrobial |

| 4-Chloro-6-(methylthio)pyrimidine | Structure | Antimicrobial |

| 2-Methylthio-pyrimidine derivatives | Varies | Various biological activities including anti-cancer |

Q & A

Q. Advanced

- Chloro group (C4) : The electron-withdrawing nature activates the ring for nucleophilic aromatic substitution (e.g., Suzuki couplings or aminations) at C4, but steric hindrance from the methylthio group (C2) may direct reactivity to C6.

- Methylthio group (C2) : The sulfur atom’s electron-donating resonance effects stabilize the ring, potentially slowing electrophilic attacks. Computational modeling (e.g., DFT calculations) can predict reactive sites, though experimental validation is necessary. and highlight similar regioselectivity challenges in analogous systems .

What methodologies are recommended for analyzing degradation products or impurities in synthesized batches?

Q. Advanced

- LC-MS/MS : Identifies trace impurities (e.g., hydrolyzed methoxypropylamino groups or oxidized sulfur species).

- Stability studies : Accelerated degradation under heat, light, or humidity (ICH Q1A guidelines) reveals vulnerable functional groups.

- Comparative chromatography : Overlay HPLC traces with reference standards (e.g., ’s purity criteria) to quantify batch-to-batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.